An In-depth Technical Guide to 1-Methyl-4-(2-nitroethenyl)pyrazole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-Methyl-4-(2-nitroethenyl)pyrazole: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-4-(2-nitroethenyl)pyrazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document details its chemical structure, physicochemical properties, and a robust protocol for its synthesis via the Henry nitroaldol reaction. Furthermore, it explores the compound's inherent reactivity, particularly as a Michael acceptor, and discusses its potential as a versatile building block for the development of novel therapeutic agents and advanced materials. This guide is intended for researchers and professionals in organic synthesis, drug discovery, and materials science, offering both foundational knowledge and practical, field-proven insights.
Introduction and Strategic Importance
Pyrazole and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][3][4] The introduction of a nitroethenyl moiety at the 4-position of the 1-methylpyrazole core creates a highly functionalized and reactive molecule. 1-Methyl-4-(2-nitroethenyl)pyrazole, specifically the (E)-isomer, serves as a potent electrophile and a valuable synthon. The electron-withdrawing nature of the nitro group, conjugated with the pyrazole ring through a vinyl linker, activates the molecule for a variety of nucleophilic addition reactions. This inherent reactivity makes it a strategic intermediate for constructing more complex molecular architectures, enabling the exploration of new chemical space in drug development and materials science.[3][5]
Chemical Identity and Structure
The definitive structure of 1-Methyl-4-(2-nitroethenyl)pyrazole is characterized by a pyrazole ring N-methylated at position 1, with a (E)-2-nitroethenyl group attached at position 4.
Figure 1: Chemical Structure of (E)-1-Methyl-4-(2-nitroethenyl)pyrazole.
Key Identifiers
Quantitative data and unique identifiers for this compound are summarized below for easy reference and procurement.
| Property | Value | Source |
| IUPAC Name | 1-methyl-4-[(E)-2-nitroethenyl]-1H-pyrazole | [6] |
| CAS Number | 3156-58-9 | [6] |
| Molecular Formula | C₆H₇N₃O₂ | [6][7] |
| Molecular Weight | 153.14 g/mol | [6] |
| Monoisotopic Mass | 153.05383 Da | [7] |
| InChI | InChI=1S/C6H7N3O2/c1-8-5-6(4-7-8)2-3-9(10)11/h2-5H,1H3/b3-2+ | [6][7] |
| InChIKey | QVIOAKYACIEATD-NSCUHMNNSA-N | [6][7] |
| Physical Form | Solid | [6] |
| Purity (Typical) | >95% | [6][8] |
Synthesis and Mechanistic Insights
The primary and most efficient route for synthesizing 1-Methyl-4-(2-nitroethenyl)pyrazole is the Henry reaction, also known as a nitroaldol condensation.[9][10] This reaction involves the base-catalyzed condensation of 1-methyl-4-formylpyrazole with nitromethane, followed by dehydration.
Reaction Mechanism: A Stepwise Analysis
The causality behind this transformation is a classic example of nucleophilic addition to a carbonyl, driven by the acidity of nitromethane's α-protons.
-
Deprotonation: A base (e.g., an amine or hydroxide) abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion. This anion is the key nucleophile in the reaction.[10]
-
Nucleophilic Attack: The nitronate anion attacks the electrophilic carbonyl carbon of 1-methyl-4-formylpyrazole, forming a β-nitro alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the solvent or the conjugate acid of the base, yielding a β-nitro alcohol.
-
Dehydration: Under the reaction conditions, this alcohol intermediate readily undergoes base-catalyzed elimination of water to form the thermodynamically stable conjugated nitroalkene product, 1-Methyl-4-(2-nitroethenyl)pyrazole.[9] The formation of the extended π-system provides the driving force for this final step.
Figure 2: General workflow for the synthesis of 1-Methyl-4-(2-nitroethenyl)pyrazole.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating; successful product formation is indicated by a color change and precipitation, which can be easily monitored.
Materials:
-
1-methyl-4-formylpyrazole
-
Nitromethane (reagent grade)
-
Ammonium acetate (catalyst)
-
Glacial acetic acid (solvent)
-
Methanol (for washing)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-methyl-4-formylpyrazole (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add nitromethane (1.5 eq) to the solution, followed by a catalytic amount of ammonium acetate (0.3 eq). The use of excess nitromethane ensures the complete conversion of the aldehyde.
-
Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form. Pour the mixture into ice-cold water to facilitate complete precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold water and then a small amount of cold methanol to remove residual acetic acid and unreacted starting materials.
-
Drying: Dry the purified solid product under vacuum to yield 1-Methyl-4-(2-nitroethenyl)pyrazole.
Spectroscopic and Physicochemical Profile
Characterization of the final product is crucial for confirming its identity and purity. While comprehensive experimental data is proprietary or requires direct measurement, the expected spectroscopic signatures can be reliably predicted based on its constituent functional groups.
| Spectroscopic Data | Predicted Chemical Shifts / Frequencies | Rationale |
| ¹H NMR (DMSO-d₆) | δ ~8.0-8.5 (2H, d, vinyl H), ~7.5-8.0 (2H, s, pyrazole H), ~3.9 (3H, s, N-CH₃) | The vinyl protons are deshielded due to conjugation with the nitro group. Pyrazole protons appear in the aromatic region. The N-methyl signal is a characteristic singlet.[11] |
| ¹³C NMR | δ ~150 (C=C-NO₂), ~130-140 (pyrazole C), ~120 (C=C-NO₂), ~35 (N-CH₃) | The carbons of the nitrovinyl group and the aromatic pyrazole ring will appear in the downfield region. The N-methyl carbon is found upfield.[12] |
| FT-IR (KBr, cm⁻¹) | ~1640 (C=C stretch), ~1520 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~3100 (C-H aromatic/vinyl stretch) | Strong characteristic absorbances for the conjugated nitroalkene system are expected. The asymmetric stretch is typically stronger than the symmetric one.[13] |
| Mass Spec (ESI+) | m/z 154.06 [M+H]⁺, 176.04 [M+Na]⁺ | Predicted adducts based on the molecular formula C₆H₇N₃O₂.[7] |
Reactivity and Synthetic Applications
The synthetic utility of 1-Methyl-4-(2-nitroethenyl)pyrazole stems directly from the reactivity of the nitroethenyl group, which acts as a potent Michael acceptor.
Michael Addition Reactions
The double bond is highly electrophilic and susceptible to conjugate addition by a wide range of soft nucleophiles, including thiols, amines, and enolates. This reaction is a powerful tool for C-C, C-N, and C-S bond formation, providing access to a diverse library of 4-substituted pyrazole derivatives. The resulting nitroalkane can be further transformed, for instance, by reducing the nitro group to an amine, opening avenues to β-amino acid precursors or other complex scaffolds.
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